4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide
Overview
Description
4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide is a complex organic compound that features a benzamide core structure This compound is characterized by the presence of dichloroanilino and dimethylphenyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide typically involves multiple steps:
Formation of the dichloroanilino intermediate: This step involves the reaction of aniline with chlorine to introduce the dichloro groups.
Coupling with oxoethoxy group: The dichloroanilino intermediate is then reacted with an oxoethoxy compound under controlled conditions to form the desired intermediate.
Final coupling with dimethylphenylbenzamide: The intermediate is then coupled with dimethylphenylbenzamide to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(2,5-dichloroanilino)-2-oxoethoxy]-N-(2-methoxy-5-methylphenyl)benzamide
- 4-(2-((3,4-dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate
Uniqueness
4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide is unique due to its specific substitution pattern and the presence of both dichloroanilino and dimethylphenyl groups. This combination of functional groups imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O3/c1-14-4-3-5-21(15(14)2)27-23(29)16-6-9-18(10-7-16)30-13-22(28)26-17-8-11-19(24)20(25)12-17/h3-12H,13H2,1-2H3,(H,26,28)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASQDYZGHMKZON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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